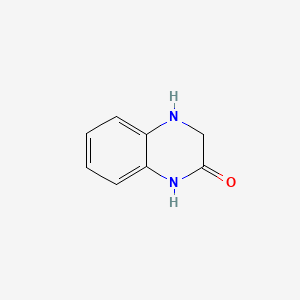

3,4-Dihydro-1H-quinoxalin-2-one

描述

Contextualization within the Quinoxalinone Heterocyclic Class

3,4-Dihydro-1H-quinoxalin-2-one belongs to the quinoxalinone family, a class of nitrogen-containing heterocyclic compounds. nih.gov Structurally, quinoxalinones are characterized by a pyrazin-2(1H)-one ring fused to a benzene (B151609) ring. nih.gov They are a type of benzopyrazine or benzodiazine. wikipedia.orgnih.gov The core of this compound is a bicyclic framework specifically described as a benzene-fused ketopiperazine, featuring a carbonyl group at the 2-position. uit.no This structural arrangement provides a unique scaffold that is chemically versatile, allowing for diverse functionalization and the creation of a broad spectrum of substituted derivatives. uit.no

Significance as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets, thus serving as a fertile ground for the development of new therapeutic agents. nih.gov The quinoxalinone core, and by extension the this compound motif, is widely recognized as such a privileged structure. nih.govdoaj.org

The inherent chemical properties of this scaffold allow it to be decorated with various substituents, leading to the generation of large libraries of compounds. These derivatives have been found to exhibit a wide range of pharmacological activities, validating the "privileged" status of the quinoxalinone core. nih.gov Its derivatives have been investigated for numerous therapeutic applications, with some advancing into clinical trials, which underscores the scaffold's importance and versatility in drug design. nih.govresearchgate.net The ability to systematically modify the core structure enables medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.

Overview of Research Trajectories for this compound Derivatives

The chemical tractability of the this compound scaffold has spurred extensive research into its derivatives, exploring a multitude of therapeutic areas. These research efforts have demonstrated that modifications to the core structure can lead to compounds with potent and specific biological activities.

Key areas of investigation for these derivatives include:

Antiviral Activity: A notable area of research is in the development of antiviral agents. For instance, the derivative GW420867X, a potent non-nucleoside HIV-1 reverse transcriptase inhibitor, entered clinical trials in 2001. researchgate.net This highlights the potential of the scaffold in creating drugs to combat viral infections. uit.nosapub.org

Anti-inflammatory Activity: Several derivatives have shown significant anti-inflammatory properties. uit.nosapub.org One such example is a Bradykinin B1 receptor antagonist, which has been studied for its potential to alleviate pain associated with conditions like septicaemia. researchgate.net

Anticancer Activity: The quinoxalinone framework is a common feature in compounds designed as anticancer agents. sapub.org Research has explored derivatives as inhibitors of various targets involved in cancer progression, such as bromo domain protein 4 (BDR4). researchgate.net

Antibacterial and Antimicrobial Activity: Numerous studies have focused on synthesizing and evaluating quinoxalinone derivatives for their antibacterial and broader antimicrobial effects. sapub.orgcsus.edu These compounds have been tested against various bacterial strains. researchgate.net

Other Therapeutic Areas: The versatility of the scaffold has led to its exploration in other contexts as well, including as antithrombotic agents, soluble guanylyl cyclase (sGC) activators, and for their potential role in addressing neurodegenerative disorders. sapub.orgnih.govresearchgate.net

The following table summarizes selected research findings on the biological activities of various this compound derivatives.

| Derivative/Compound | Target/Activity | Research Findings |

| GW420867X | HIV-1 Reverse Transcriptase Inhibitor | A potent antiviral agent that entered clinical trials. researchgate.net |

| Bradykinin B1 receptor antagonist (Compound 1) | Anti-inflammatory | Investigated for pain relief in septicaemia. researchgate.net |

| Bromo domain protein 4 (BDR4) inhibitor (Compound 2) | Anticancer | Involved in clinical trials for cancer treatment. researchgate.net |

| Dicarboxylic 3,4-dihydroquinoxalin-2(1H)-one derivative 30d | Soluble Guanylyl Cyclase (sGC) Activator | Demonstrated the ability to increase the enzymatic activity of both wild-type and heme-free sGC in vitro. nih.gov |

| Various 3,4-dihydroquinoxalin-2(1H)-one derivatives | Antibacterial | Screened for activity against various bacterial strains, with some compounds showing slight to moderate activity. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTIPJFUWHYQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208236 | |

| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59564-59-9 | |

| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059564599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59564-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRO-2(1H)-QUINOXALINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,4 Dihydro 1h Quinoxalin 2 One Scaffolds

Recent Advances in Stereoselective Synthesis of 3,4-Dihydro-1H-quinoxalin-2-ones

The synthesis of enantiomerically pure 3,4-dihydro-1H-quinoxalin-2-ones is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Modern strategies have moved beyond classical resolution to direct asymmetric synthesis, employing chiral pool starting materials, stereoselective substitutions, and novel photochemical reactions.

Enantiopure Heterocycle Access via Chiral Pool Amino Acid Coupling/Cyclization

A classical and reliable strategy for inducing chirality in the 3,4-dihydro-1H-quinoxalin-2-one scaffold is the use of naturally occurring, enantiopure α-amino acids as chiral starting materials. researchgate.netdoaj.org This approach typically involves the coupling of an appropriate o-phenylenediamine (B120857) derivative with a chiral α-amino acid, followed by an intramolecular cyclization to form the heterocyclic ring, embedding the initial stereocenter at the C3 position.

One notable method involves a mild, ligand-free Ullmann-type amination of enantiopure α-amino acids with N-Boc-2-iodoanilines. uit.no The subsequent deprotection and cyclization sequence proceeds without racemization, affording the desired 3-substituted 3,4-dihydro-1H-quinoxalin-2-ones in moderate to good yields and with excellent enantiomeric purity. uit.no For instance, coupling various N-Boc-2-iodoanilines with different amino acids yielded the corresponding coupled products, which, upon treatment with trifluoroacetic acid (TFA), cyclized to the final quinoxalinone derivatives. uit.no The coupling reaction generally provides yields between 51-90%, and the cyclized products are obtained with an enantiomeric excess (ee) of over 98%. uit.no

| Amino Acid Side Chain (R) | Coupling Yield (%) | Cyclization Yield (%) | Overall ee (%) |

| -CH(CH₃)₂ (Valine) | 75 | 90 | >98 |

| -CH₂CH(CH₃)₂ (Leucine) | 90 | 88 | >98 |

| -CH₂Ph (Phenylalanine) | 88 | 85 | >98 |

| -CH₃ (Alanine) | 51 | 79 | >98 |

This table presents representative data on the synthesis of enantiopure 3,4-dihydro-1H-quinoxalin-2-ones using the chiral pool approach. Data sourced from a study by De Brabander et al. uit.no

Stereoselective Substitution Approaches

Introducing substituents stereoselectively onto a pre-formed this compound ring, particularly at the C3 position, is a powerful method for generating molecular diversity. Recent advances have focused on direct C-H functionalization using photoredox catalysis.

An organophotoredox-catalyzed direct Csp³–H alkylation has been developed using N-(acyloxy)phthalimides as alkyl radical precursors. rsc.org This method allows for the direct attachment of primary, secondary, and tertiary alkyl groups to the C3 position of the quinoxalinone core under mild conditions. The reaction demonstrates broad substrate scope and good functional group tolerance, providing the desired 3-alkylated products in good yields. rsc.org

Another innovative approach is the electrochemical hydroalkylation of quinoxalin-2(1H)-ones with various alkyl halides. researchgate.net This method facilitates the C3-alkylation, allylation, and propargylation of the quinoxalinone scaffold in an undivided cell, yielding a range of 3-substituted-3,4-dihydroquinoxalin-2-ones. researchgate.net

| Quinoxalinone Substituent (at N4) | Alkylating Agent | Catalyst/Method | Yield (%) |

| Benzyl (B1604629) | N-(isobutyryloxy)phthalimide | Organophotocatalyst | 78 |

| Methyl | N-(acetoxy)phthalimide | Organophotocatalyst | 72 |

| Benzyl | N-(pivaloyloxy)phthalimide | Organophotocatalyst | 65 |

| Ethyl | 3-Bromoprop-1-ene | Electrochemistry | 75 |

| H | Ethyl Bromoacetate (B1195939) | Electrochemistry | 68 |

This table showcases examples of stereoselective C3-substitution reactions on the this compound scaffold. Data sourced from studies on organophotoredox catalysis rsc.org and electrochemistry. researchgate.net

Photoassisted Intramolecular Cycloaddition Strategies

Photochemistry offers unique pathways to complex molecular architectures that are often inaccessible through thermal methods. A notable example is a photoassisted intramolecular [4+2] cycloaddition to create highly complex, spirocyclic quinoxalin-2-one systems. uit.no

In this strategy, a quinoxalin-2(1H)-one core, which is photoactive, is tethered to a diene system. For example, a pendant pyrrole (B145914) group, derived from L-phenylalanine, can be attached to the quinoxalinone. uit.no Upon photochemical irradiation, the excited quinoxalinone acts as the dienophile in a stereoselective [4+2] cycloaddition with the tethered pyrrole. This reaction results in an enantiopure, polycyclic spiro-quinoxalinone product in a respectable yield of over 40%. uit.no This approach provides an innovative route to complex scaffolds from the more oxidized quinoxalin-2(1H)-one precursor. uit.noresearchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Several MCR strategies have been applied to the synthesis of this compound derivatives.

Isocyanide-Based Multicomponent Reactions (e.g., Ugi Four-Component Reaction)

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov This reaction is exceptionally versatile for creating diverse, peptide-like structures. nih.govnih.gov

While the direct one-pot synthesis of the fundamental this compound scaffold via a standard Ugi reaction is not commonly reported, the principles of isocyanide-based MCRs are relevant. Theoretically, a post-Ugi transformation could be envisioned where an appropriately substituted Ugi product undergoes cyclization to form the quinoxalinone ring. For instance, an Ugi reaction involving an o-phenylenediamine derivative could yield an intermediate poised for subsequent intramolecular amide bond formation. A related approach, the Ugi-azide reaction, has been used to construct tetrazole-containing heterocycles that can undergo subsequent intramolecular reactions. nih.gov

| Amine | Aldehyde | Carboxylic Acid | Isocyanide | Ugi Product |

| Aniline | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(acetylamino)-2-phenylacetamide |

| Benzylamine | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-cyclohexyl-2-(benzoylamino)-3-methylbutanamide |

| Allylamine | Furfural | Propionic Acid | Ethyl isocyanoacetate | Ethyl 2-(1-(furan-2-yl)-3-oxopentan-2-ylamino)-2-isocyanoacetate |

This table illustrates the components and products of a general Ugi Four-Component Reaction. nih.gov

Three-Component Coupling Methodologies

Three-component reactions provide a more direct route to substituted 3,4-dihydro-1H-quinoxalin-2-ones. These methods often involve the condensation of an o-phenylenediamine with two other components that together form the remainder of the heterocyclic ring.

A notable example is the tandem one-pot synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones from readily available 1,2-diaminobenzenes, α-ketoesters (like ethyl pyruvate), and a Hantzsch ester (a 1,4-dihydropyridine) as a reducing agent. researchgate.net This transition-metal-free protocol is mediated by an inexpensive and stable oxidant (Na₂S₂O₈) under mild thermal conditions, delivering products with a quaternary carbon center at the C3 position in high yields. researchgate.net

Another strategy involves a Rh(II)-catalyzed three-component coupling of a diazo compound, an aniline, and formaldehyde (B43269) to generate α-aryl serine derivatives. uit.no These intermediates can then be subjected to a Pd-catalyzed hydrogenolysis and cyclization sequence to furnish 3,3-disubstituted quinoxalin-2-ones. uit.no

| 1,2-Diaminobenzene | α-Ketoester | Dihydropyridine | Yield (%) |

| o-Phenylenediamine | Ethyl pyruvate | Hantzsch ester | 92 |

| 4-Methyl-1,2-diaminobenzene | Ethyl pyruvate | Hantzsch ester | 85 |

| 4-Chloro-1,2-diaminobenzene | Ethyl benzoylformate | Hantzsch ester | 89 |

| o-Phenylenediamine | Ethyl 2-oxovalerate | Hantzsch ester | 81 |

This table provides examples of the three-component synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones. Data sourced from a study by Li and Ollevier. researchgate.net

Catalytic Synthetic Pathways

Catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex molecular architectures with high precision and atom economy. The synthesis of this compound scaffolds has greatly benefited from the development of various catalytic systems, including those based on transition metals, recyclable nanocatalysts, and metal-free approaches.

Transition Metal-Catalyzed Syntheses

Transition metals, with their versatile electronic properties and ability to coordinate with organic molecules, are powerful catalysts for a wide range of organic transformations. Copper, iron, and palladium complexes have proven to be particularly effective in facilitating the synthesis of this compound and its derivatives.

Copper catalysts are attractive due to their low cost and unique reactivity. Copper-catalyzed reactions have been successfully employed for the functionalization of the this compound core. For instance, a copper-catalyzed aerobic sp³ C-H amination of 3,4-dihydroquinoxalin-2(1H)-ones has been developed to produce 3-aminoquinoxalinone derivatives. researchgate.net This method utilizes primary and secondary aliphatic amines as nitrogen sources under mild conditions. researchgate.net

Another notable copper-catalyzed method involves the C-3 amination of quinoxalin-2(1H)-ones using azoles as the nitrogen source and Selectfluor as a mild oxidant. researchgate.net This approach is characterized by its atom economy and operational simplicity, providing moderate to excellent yields. researchgate.net Furthermore, a ligand-free, visible-light-induced copper-catalyzed aerobic oxidative functionalization of 3,4-dihydroquinoxalin-2(1H)-ones with terminal alkynes has been reported to yield 3-ethynyl-3,4-dihydroquinoxalin-2(1H)-ones. researchgate.net

In a three-component reaction, CuCl has been used to catalyze the synthesis of 3-substituted quinoxalin-2(1H)-ones containing ether units from quinoxalin-2(1H)-one, styrene (B11656), and tert-butyl peroxybenzoate (TBPB). nih.gov This reaction proceeds through the formation of both C-C and C-O bonds. nih.gov Additionally, CuBr has been utilized to catalyze a three-component reaction between quinoxalin-2(1H)-one, TBPB, and hexafluoroisopropanol (HFIP) to form hydroxyhexafluoroisobutylated quinoxalin-2(1H)-ones. nih.gov

| Catalyst | Reactants | Product | Key Features |

| Copper Catalyst | 3,4-dihydroquinoxalin-2(1H)-ones, primary/secondary aliphatic amines | 3-aminoquinoxalinone derivatives | Aerobic sp³ C-H amination, mild conditions. researchgate.net |

| Copper Catalyst | Quinoxalin-2(1H)-ones, azoles, Selectfluor | 3-aminoquinoxalin-2(1H)-ones | Atom economy, simple operation, moderate to excellent yields. researchgate.net |

| Copper Catalyst | 3,4-dihydroquinoxalin-2(1H)-ones, terminal alkynes | 3-ethynyl-3,4-dihydroquinoxalin-2(1H)-ones | Ligand-free, visible-light induced, aerobic oxidation. researchgate.net |

| CuCl | Quinoxalin-2(1H)-one, styrene, TBPB | 3-substituted quinoxalin-2(1H)-ones with ether units | Three-component reaction, formation of C-C and C-O bonds. nih.gov |

| CuBr | Quinoxalin-2(1H)-one, TBPB, HFIP | Hydroxyhexafluoroisobutylated quinoxalin-2(1H)-ones | Three-component reaction, TBPB as oxidant. nih.gov |

Iron, being an abundant and environmentally benign metal, has emerged as a sustainable alternative to precious metal catalysts. Iron-catalyzed reactions have been developed for the synthesis of enantiopure dihydroquinoxalinones. One such method involves the reductive cyclization of N-(o-nitroaryl)amino esters using iron metal in a water/ethyl acetate (B1210297) mixture under mild conditions. researchgate.net This approach utilizes naturally occurring amino acids as starting materials. researchgate.net

| Catalyst | Reactants | Product | Key Features |

| Iron Metal | N-(o-nitroaryl)amino esters | Enantiopure dihydroquinoxalinones | Reductive cyclization, mild conditions, use of natural amino acids. researchgate.net |

Palladium catalysts are renowned for their high efficiency and selectivity in a variety of cross-coupling and carbonylation reactions. A notable palladium-catalyzed synthesis involves the reaction of enamines, derived from 2-nitroanilines and α-substituted aldehydes, with carbon monoxide. acs.orgnih.gov This reaction, conducted in the presence of a palladium(0) catalyst and a phosphine (B1218219) ligand, yields a mixture of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones. acs.orgnih.gov The addition of 1,10-phenanthroline (B135089) has been shown to improve the product yield. acs.orgnih.gov

Palladium catalysts have also been employed in the synthesis of quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols through a hydrogen transfer mechanism. nih.gov This cascade reaction involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation, and proceeds without the need for external reducing or oxidizing agents. nih.gov

| Catalyst System | Reactants | Products | Key Features |

| Pd(dba)₂ / dppp | Enamines (from 2-nitroanilines and α-substituted aldehydes), Carbon Monoxide | 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones | Carbonylation reaction, mixture of products. acs.orgnih.gov |

| Pd(dppf)Cl₂ | o-nitrobenzamides, Alcohols | 2-substituted quinazolin-4(3H)-ones | Hydrogen transfer mechanism, cascade reaction. nih.gov |

Recyclable Nanocatalyst Applications

The use of recyclable nanocatalysts aligns with the principles of green chemistry by minimizing waste and catalyst consumption. Various nanocatalysts have been developed for the synthesis of quinoxaline (B1680401) derivatives, which are structurally related to 3,4-dihydro-1H-quinoxalin-2-ones.

Magnetic nanoparticles, such as Fe₃O₄, have been utilized as catalysts for quinoxaline synthesis. nih.gov These catalysts are easily recoverable using an external magnet and can be reused for multiple cycles without a significant loss of activity. nih.gov For instance, Fe₃O₄@APTES@MOF-199 magnetic nanoparticles have been prepared and used for the synthesis of quinoxaline derivatives in ethanol (B145695) at room temperature. nih.gov Similarly, Fe₃O₄@APTES@isatin has been shown to be an efficient and recyclable heterogeneous catalyst for this transformation. nih.gov

Graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor photocatalyst, has been employed for the visible-light-induced C-H hydroxylation of quinoxalin-2(1H)-ones to produce quinoxalinediones. organic-chemistry.org This heterogeneous photocatalyst is recyclable and can be used multiple times without a significant decrease in its catalytic activity. organic-chemistry.orgmdpi.com The reaction proceeds under an ambient air atmosphere. organic-chemistry.org Furthermore, g-C₃N₄ has been used to catalyze the reaction between quinoxalin-2(1H)-one and N-arylglycine under visible light, leading to either dihydroquinoxalin-2(1H)-ones or tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones depending on the solvent system. mdpi.com

Ion exchange resins, such as Amberlyst 15, have also been used as recyclable heterogeneous catalysts for the synthesis of α-bifunctionalized ketones from quinoxalin-2(1H)-one. mdpi.com

| Nanocatalyst | Reaction Type | Key Features | Recyclability |

| Fe₃O₄ nanoparticles | Quinoxaline synthesis | Magnetic, easily recoverable. nih.gov | Reused for 5 cycles. nih.gov |

| Fe₃O₄@APTES@isatin | Quinoxaline synthesis | Heterogeneous, efficient. nih.gov | Reused for 7 cycles. nih.gov |

| g-C₃N₄ | C-H hydroxylation of quinoxalin-2(1H)-ones | Visible-light photocatalysis, metal-free. organic-chemistry.org | Reused for at least 6 times. organic-chemistry.org |

| g-C₃N₄ | Reaction of quinoxalin-2(1H)-one with N-arylglycine | Solvent-controlled divergent synthesis. mdpi.com | Reused for at least 5 times. mdpi.com |

| Amberlyst 15 | Synthesis of α-bifunctionalized ketones | Ion exchange resin, heterogeneous. mdpi.com | Recyclable and reusable. mdpi.com |

Base-Catalyzed and Metal-Free Synthetic Routes

The development of base-catalyzed and metal-free synthetic methods offers a more sustainable and cost-effective approach to the synthesis of this compound scaffolds.

One-pot synthesis of 3,4-dihydroquinoxalin-2(1H)-one can be achieved through the reaction of o-phenylenediamine and ethyl bromoacetate. csus.edu The choice of base in this reaction can influence the product selectivity. For example, using pyridine (B92270) as a base favors the formation of the cyclized product, 3,4-dihydroquinoxalin-2(1H)-one. csus.edu In the absence of a base, an increase in the oxidized quinoxalinone product is observed. csus.edu

A metal-free, three-component reaction involving quinoxalin-2(1H)-ones, DMSO, and styrene has been described for the synthesis of 3-substituted quinoxalin-2(1H)-ones, with DMSO acting as the methylation reagent. nih.gov This reaction is mediated by H₂O₂ and proceeds via a free radical mechanism. nih.gov

Furthermore, a metal-free protocol for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones, a related heterocyclic system, has been developed using K₂S₂O₈ as an oxidant in a tandem cyclization reaction. mdpi.com

| Reaction | Catalyst/Reagent | Key Features |

| o-phenylenediamine + ethyl bromoacetate | Pyridine (base) | One-pot synthesis, base influences selectivity. csus.edu |

| Quinoxalin-2(1H)-ones + DMSO + styrene | H₂O₂ | Metal-free, three-component reaction, radical mechanism. nih.gov |

| N-arylcinnamamides + pentane-2,4-dione | K₂S₂O₈ | Metal-free, tandem cyclization. mdpi.com |

Cascade and Cyclization-Based Syntheses

Cascade and cyclization reactions offer elegant and atom-economical pathways to complex molecular architectures from simple starting materials in a single operation. These strategies are particularly valuable for the synthesis of this compound and its derivatives.

Michael Addition/Cyclization Cascades

A notable example of a Michael addition/cyclization cascade is the synthesis of 3-nitromethyl substituted quinoxalin-2-ones. uit.no This method involves the reaction of o-phenylenediamines with a suitable Michael acceptor, leading to the formation of the quinoxalinone ring system in a sequential process. The reaction proceeds in moderate to good yields, ranging from 51-81%. uit.no When unsymmetrical o-phenylenediamines are used, a mixture of regioisomers is typically obtained without significant selectivity. uit.no The resulting 3-nitromethyl group can be subsequently eliminated by refluxing in an aqueous solution to yield the corresponding quinoxalin-2(1H)-ones. uit.no

Another relevant cascade reaction involves the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione. mdpi.com While this reaction primarily yields 3,4-disubstituted dihydroquinolin-2(1H)-ones, it exemplifies the Michael addition-cyclization strategy. This metal-free approach utilizes K₂S₂O₈ as an oxidant and a mixture of MeCN/H₂O as the solvent. mdpi.com

Bargellini Reaction Employments

The Bargellini reaction has been effectively employed for the synthesis of 3,3-disubstituted 3,4-dihydro-1H-quinoxalin-2-ones. This multicomponent reaction typically involves the reaction of an o-phenylenediamine with a ketone and chloroform (B151607) in the presence of a base. researchgate.netnih.gov A practical approach utilizes the reaction of aromatic 1,2-diamines with trichloromethylcarbinol electrophiles under mild, basic phase-transfer conditions, affording the desired products in moderate to good yields. researchgate.net The use of unsymmetrical aryl diamines in this reaction can lead to a regioisomeric mixture of products, with the ratio being influenced by the electronic properties of the substituents on the aromatic ring. researchgate.net This methodology has also been successfully extended to the use of 2,3-diaminopyridines. researchgate.net

| Starting Materials | Reagents | Conditions | Product | Yield |

| o-Phenylenediamine, Acetone | Chloroform, Sodium Hydroxide | Phase-Transfer Catalysis | 3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one | Moderate |

| o-Phenylenediamine, Cyclohexanone | Chloroform, Potassium Hydroxide | Phase-Transfer Catalysis | Spiro[cyclohexane-1,3'-quinoxalin]-2'-one | Good |

| 4-Methyl-1,2-phenylenediamine, Acetone | Trichloromethylcarbinol, Base | Phase-Transfer Catalysis | Regioisomeric mixture of dimethyl derivatives | Moderate |

Table 1: Examples of Bargellini Reaction for the Synthesis of 3,3-Disubstituted 3,4-Dihydro-1H-quinoxalin-2-ones. researchgate.netnih.gov

Condensation Reactions of 1,2-Arylenediamines with Dicarbonyl Moieties

The condensation of 1,2-arylenediamines with α-dicarbonyl compounds is a classical and widely utilized method for the synthesis of the quinoxaline framework. sapub.orgsapub.org This approach can be adapted to produce this compound derivatives by selecting appropriate dicarbonyl precursors. For instance, the reaction of o-phenylenediamine with hexane-2,3,5-trione in ethanol yields new derivatives of 3,4-dihydroquinoxalin-2(1H)-one. sapub.org Similarly, condensation with α-keto esters, such as n-butyloxo-acetate, in DMF leads to the formation of quinoxalin-2-ones in excellent yields. sapub.org The reaction conditions can be varied, including the use of microwave irradiation to accelerate the process. sapub.org

| 1,2-Arylenediamine | Dicarbonyl Moiety | Catalyst/Solvent | Product |

| o-Phenylenediamine | Hexane-2,3,5-trione | Ethanol | 3-(2-oxopropyl)-3,4-dihydro-1H-quinoxalin-2-one |

| o-Phenylenediamine | n-Butyloxo-acetate | DMF | Quinoxalin-2-one derivative |

| o-Phenylenediamine | Ethyl 3-bromo-2-oxo-3-phenylpropionate | Acetic Acid | Quinoxalin-2(1H)-one derivative |

Table 2: Condensation of 1,2-Arylenediamines with Dicarbonyl Moieties. sapub.org

Intramolecular Cyclization of N-Substituted Aromatic Diamines

Intramolecular cyclization of suitably functionalized N-substituted aromatic diamines provides a direct route to the this compound ring system. A key strategy involves the reductive cyclization of N-(o-nitroaryl)amino esters. researchgate.net This transformation can be achieved using reducing agents such as iron or zinc metal under mild conditions. researchgate.net This method is particularly useful for the synthesis of enantiopure dihydroquinoxalinones when starting from chiral amino acid derivatives. researchgate.net

Another approach involves the tandem preparation of these heterocycles through the decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids, followed by an intramolecular cyclization. rsc.org This method offers a unified pathway to a variety of nitrogen-containing heterocycles, including the quinoxalinone scaffold.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving atom economy.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. An efficient, one-pot synthesis of 1,4-dihydro-quinoxaline-2,3-dione has been achieved by the simple grinding of a substituted o-phenylenediamine with oxalic acid at room temperature. ias.ac.in This method is characterized by its simplicity, high atom economy, and good yields. ias.ac.in

While not directly yielding the this compound core, the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines through the condensation of o-phenylenediamine and various ketones in the presence of silver nitrate (B79036) under solvent-free conditions demonstrates the potential of this approach for related heterocyclic systems. researchgate.net Furthermore, the use of catalysts like trichloroacetic acid under solvent-free conditions has proven effective for multicomponent reactions such as the Biginelli reaction, which shares mechanistic features with some quinoxalinone syntheses. nih.gov

| Reactants | Conditions | Product | Advantages |

| o-Phenylenediamine, Oxalic Acid | Grinding, Room Temperature | 1,4-Dihydro-quinoxaline-2,3-dione | Solvent-free, High atom economy, Simple |

| Aldehyde, β-Ketoester, Urea/Thiourea (B124793) | Trichloroacetic Acid, 70°C | 3,4-Dihydropyrimidin-2(1H)-one/thione | Solvent-free, Efficient catalyst |

Table 3: Examples of Solvent-Free Synthesis of Heterocyclic Compounds. ias.ac.innih.gov

Eco-Friendly Solvent Utilization

The principles of green chemistry are increasingly being integrated into synthetic methodologies for producing heterocyclic compounds, including the this compound scaffold. A key aspect of this is the replacement of conventional volatile and often toxic organic solvents with more environmentally benign alternatives. Research has demonstrated the feasibility of using eco-friendly solvents, which not only reduce the environmental impact but can also offer benefits such as simplified work-up procedures and improved reaction efficiency.

The primary eco-friendly approaches in the synthesis of this compound and its derivatives involve the use of water, ethanol, and, in some cases, solvent-free conditions. These methods align with the goal of developing more sustainable chemical processes.

Water as a Green Solvent

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in the synthesis of quinoxalinone scaffolds has been successfully demonstrated. For instance, a straightforward and efficient synthesis of 3,4-dihydroquinoxalin-2(1H)-one is achieved by reacting o-phenylenediamine with chloroacetic acid in water at reflux temperature. This method provides the target compound in high yield (83%) and avoids the use of hazardous organic solvents.

Furthermore, catalyst-free conditions in water have been employed for the synthesis of various quinoxalinones, where the products can be easily purified by simple filtration and washing. organic-chemistry.org The unique properties of water, such as its high polarity and ability to form hydrogen bonds, can facilitate reactions and lead to high yields. An efficient method for synthesizing 2-substituted-2,3-dihydro-4(1H)-quinazolinones, a related heterocyclic system, involves the condensation of 2-anthranilamide with aldehydes in refluxing water without a catalyst, highlighting the potential of water as a medium for such cyclization reactions. researchgate.net

Solvent-Free and Other Green Approaches

In addition to using green solvents, completely solvent-free methods represent a significant step forward in eco-friendly synthesis. One such method is the one-pot reaction of substituted o-phenylenediamine and oxalic acid at room temperature using a simple grinding technique. ias.ac.in This solvent-free approach for producing 1,4-dihydro-quinoxaline-2,3-diones boasts unsurpassed atom economy and an operationally simple procedure. ias.ac.in

Ethanol is another solvent considered to be more environmentally friendly than many traditional organic solvents. It has been utilized in the synthesis of various derivatives. For example, the reaction of certain arylidene derivatives with hydrazine (B178648) hydrate (B1144303) in ethanol, with a few drops of acetic acid, yields corresponding pyrazol-3-amine derivatives of the quinoxalinone scaffold. researchgate.net Similarly, 2-chloro-3-alkylquinoxalines react with thiourea in ethanol under reflux to produce 3-alkylquinoxaline-2(1H)-thiones. nih.gov While often used, it is sometimes part of a mixed solvent system or used during the purification steps, such as recrystallization, to obtain pure products. organic-chemistry.orgnih.gov

The following table summarizes various synthetic methodologies for quinoxalinone scaffolds that employ eco-friendly solvents or conditions.

| Starting Materials | Solvent/Condition | Product Type | Yield (%) | Reference |

| o-phenylenediamine, chloroacetic acid | Water | 3,4-dihydroquinoxalin-2(1H)-one | 83 | |

| α-keto acids, benzene-1,2-diamines | Water | Quinoxalinones | N/A | organic-chemistry.org |

| o-phenylene diamine, oxalic acid dihydrate | Solvent-free | 1,4-dihydro-quinoxaline-2,3-dione | 92 | ias.ac.in |

| Arylidene derivatives, hydrazine hydrate | Ethanol | 1H-pyrazol-3-amine derivatives | N/A | researchgate.net |

| 2-chloro-3-alkylquinoxaline, thiourea | Ethanol | 3-alkylquinoxaline-2(1H)-thione | N/A | nih.gov |

Chemical Reactivity and Transformation Studies of the 3,4 Dihydro 1h Quinoxalin 2 One Core

Functionalization Strategies

The inherent reactivity of the 3,4-dihydro-1H-quinoxalin-2-one core, particularly at its nitrogen and carbon centers, provides a platform for extensive functionalization. These strategies are pivotal in modulating the molecule's properties.

N-Alkylation and Acylation Reactions

The nitrogen atoms within the this compound ring system are susceptible to electrophilic attack, enabling N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide array of substituents, thereby altering the steric and electronic characteristics of the molecule.

Research has demonstrated various methods for the N-alkylation of the quinoxalinone core. For instance, N-substituted derivatives have been synthesized through reactions with different alkylating agents. researchgate.net A study on the synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives describes the preparation of compounds with various substituents, highlighting the adaptability of the nitrogen atoms for functionalization. researchgate.net

Furthermore, direct C-H alkylation of 3,4-dihydroquinoxalin-2-ones can be achieved using organophotoredox catalysis with N-(acyloxy)phthalimides, providing a range of alkylated products under mild conditions. rsc.org While this method primarily targets the C3 position, it underscores the potential for radical-based alkylation strategies that could be adapted for N-functionalization.

| Reactant | Reagent | Product | Reaction Type | Reference |

| This compound | Alkyl Halide | N-Alkyl-3,4-dihydro-1H-quinoxalin-2-one | N-Alkylation | researchgate.net |

| This compound | Acyl Chloride | N-Acyl-3,4-dihydro-1H-quinoxalin-2-one | N-Acylation | uit.no |

| This compound | N-(Acyloxy)phthalimide | C3-Alkyl-3,4-dihydro-1H-quinoxalin-2-one | C-H Alkylation | rsc.org |

Ring Substitutions and Modifications

The aromatic ring of the this compound is amenable to substitution reactions, allowing for the introduction of various functional groups that can significantly influence the molecule's properties. The electrophilic nature of the quinoxaline (B1680401) ring has been explored in vicarious nucleophilic substitution (VNS) of hydrogen. rsc.org

Direct C-H functionalization at the C3 position of quinoxalin-2(1H)-ones is a cost-effective method for synthesizing derivatives. mdpi.com This has been achieved using heterogeneous catalysis, including visible light-induced reactions. mdpi.comnih.gov For example, g-C3N4 has been used as a photocatalyst for direct C-H hydroxylation and sulfenylation at the C3 position under air conditions. mdpi.com

The type of base used in the synthesis can influence the selectivity of substitution. For instance, in the reaction of o-phenylenediamine (B120857) and ethyl bromoacetate (B1195939), pyridine (B92270) as a base favors the formation of the cyclized this compound, while the absence of a base can lead to an increase in the oxidized 1H-quinoxalin-2-one form. csus.edu Strongly activating or deactivating groups on the diamine can also direct the regioselectivity of the cyclization. csus.edu

Oxidation and Reduction Pathways

The oxidation state of the dihydropyrazine (B8608421) ring in this compound can be readily altered, providing access to both fully aromatic and further reduced systems.

Transformation to 1H-Quinoxalin-2-ones

The oxidation of this compound to its corresponding 1H-quinoxalin-2-one is a common transformation. This dehydrogenation process introduces a double bond into the heterocyclic ring, resulting in a more conjugated system. This oxidation can be achieved using various oxidizing agents. For example, oxidation in an acidic medium with hydrogen peroxide has been reported to yield 1,2-dihydro-quinoxalin-2-ones. researchgate.net The reaction of o-phenylenediamine with ethyl bromoacetate can also lead directly to 1H-quinoxalin-2-one, particularly in the absence of a base to facilitate the initial cyclization over oxidation. csus.edu

The development of metal- and surfactant-free oxidation methods provides an environmentally friendly approach to synthesizing quinoxaline-2,3-diones from quinoxalin-2(1H)-ones. fao.org Furthermore, visible-light-driven divergent transformations of quinoxalin-2(1H)-ones using H2O2 as a green oxidant can yield either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones depending on the reaction atmosphere. rsc.org

| Starting Material | Reagent/Condition | Product | Transformation | Reference |

| This compound | H2O2 / Acidic Medium | 1H-Quinoxalin-2-one | Oxidation | researchgate.net |

| o-Phenylenediamine and Ethyl Bromoacetate | No Base | 1H-Quinoxalin-2-one | Cyclization/Oxidation | csus.edu |

| Quinoxalin-2(1H)-one | H2O2 / Visible Light | Quinoxaline-2,3(1H,4H)-dione | Oxidation | rsc.org |

Reduction of Quinoxalinone Derivatives

The reduction of the quinoxalinone core can lead to various hydrogenated derivatives, such as tetrahydroquinoxalines. Catalytic hydrogenation is a common method for this transformation. For instance, the hydrogenation of 1,2,3,4-tetrahydroquinoxaline (B1293668) over a rhodium-on-alumina catalyst or Raney nickel can produce decahydroquinoxaline. sapub.org

A highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones has been achieved through Rh-thiourea catalyzed asymmetric hydrogenation under mild conditions (1 MPa H2 pressure). nih.gov This method has been successfully applied on a gram scale and in continuous flow conditions. nih.gov The hydrogenation of quinolines and quinoxalines has also been explored using various catalysts, including nickel under elevated temperature and pressure, and ruthenium dioxide under milder conditions. capes.gov.brnih.gov

Diversification via Condensation and Cyclization Reactions

The this compound core can be further elaborated through condensation and cyclization reactions, leading to more complex heterocyclic systems. These reactions often involve the active methylene (B1212753) group at the C3 position or the secondary amine at the N1 position.

For example, new derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been synthesized through the reaction of o-phenylenediamine and hexane-2,3,5-trione. sapub.org Condensation of o-phenylenediamine with 3-bromomethyl-4-methyl-2,5-dihydro-2,5-furandione results in 3-(1-carboxyvinyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone. sapub.org

Reductive cyclization of N-(o-nitroaryl)amino esters using iron or zinc metal provides an efficient route to enantiopure dihydroquinoxalinones. researchgate.net This method starts from naturally occurring amino acids. researchgate.net Another approach involves a Michael-addition/cyclization cascade process using o-phenylenediamines to produce 3-nitromethyl substituted quinoxalin-2-ones. uit.no

| Reactants | Product | Reaction Type | Reference |

| o-Phenylenediamine, Hexane-2,3,5-trione | 3,4-Dihydroquinoxaline-2(1H)-one derivative | Condensation/Cyclization | sapub.org |

| o-Phenylenediamine, 3-Bromomethyl-4-methyl-2,5-dihydro-2,5-furandione | 3-(1-Carboxyvinyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | Condensation/Cyclization | sapub.org |

| N-(o-Nitroaryl)amino esters | Enantiopure this compound | Reductive Cyclization | researchgate.net |

| o-Phenylenediamines, Michael acceptor | 3-Nitromethyl substituted quinoxalin-2-one | Michael Addition/Cyclization | uit.no |

C-H Functionalization and Difunctionalization Mechanistic Investigations

The direct functionalization of C-H bonds in the this compound core represents an efficient and atom-economical strategy for synthesizing a diverse range of derivatives. nih.gov Mechanistic investigations into these transformations have revealed a variety of pathways, including radical-mediated processes, transition-metal-catalyzed cycles, and photocatalytic reactions. These studies are crucial for understanding reaction outcomes and for the rational design of new synthetic methods.

A significant body of research points to the prevalence of radical mechanisms in many C-H functionalization reactions of quinoxalinones, particularly in multicomponent and difunctionalization reactions. nih.govresearchgate.net A common experimental technique to probe for radical intermediates is the use of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). In numerous studies, the addition of TEMPO to the reaction mixture resulted in the complete suppression of product formation, providing strong evidence for a radical-based pathway. nih.govnih.gov

For instance, in the three-component trifluoroalkylation of quinoxalin-2(1H)-ones with unactivated alkenes and sodium triflinate (CF3SO2Na), a K2S2O8-mediated process is proposed. nih.gov The mechanism is believed to initiate with the generation of a trifluoromethyl radical (•CF3) from CF3SO2Na via oxidation by K2S2O8. This radical then adds to the alkene, creating a new alkyl radical. This alkyl radical subsequently attacks the C3-position of the quinoxalin-2(1H)-one, leading to the functionalized product after an oxidation step. nih.gov

Similarly, a three-component azidoalkylation involving quinoxalin-2(1H)-ones, olefins, and trimethylsilyl (B98337) azide (B81097) (TMSN3) is thought to proceed via a radical cascade. nih.govresearchgate.net In this case, an oxidant like diacetoxyiodobenzene (B1259982) (PhI(OAc)2) is used to initiate the process, likely by generating an azido (B1232118) radical that participates in a cascade reaction with the alkene and the quinoxalinone heterocycle. nih.gov

Investigations into metal-free methylation reactions have also uncovered radical mechanisms. Using hydrogen peroxide (H2O2) and dimethyl sulfoxide (B87167) (DMSO) as the methyl source, the reaction is initiated by the homolytic cleavage of H2O2 to form hydroxyl radicals. These radicals then react with DMSO to produce methyl radicals, which subsequently engage with a styrene (B11656) substrate before functionalizing the quinoxalinone core. nih.gov

The table below summarizes key findings from mechanistic studies that support radical pathways.

| Reaction Type | Key Reagents | Proposed Initiator/Mediator | Mechanistic Evidence | Reference |

|---|---|---|---|---|

| Trifluoroalkylation-Alkylation | Quinoxalin-2(1H)-one, Alkene, CF₃SO₂Na | K₂S₂O₈ (Oxidant) | Reaction quenched by TEMPO; LC-MS detection of radical adducts. | nih.gov |

| Methylation-Sulfonylation | Quinoxalin-2(1H)-one, DMSO, Styrene | H₂O₂ (Oxidant) | Reaction proceeds via a free radical mechanism confirmed by control experiments. | nih.gov |

| Azidoalkylation | Quinoxalin-2(1H)-one, Olefin, TMSN₃ | PhI(OAc)₂ (Oxidant) | Described as a cascade reaction with a free radical mechanism. | nih.gov |

| Arylation | Quinoxalin-2(1H)-one, Diaryliodonium Salts | Decomposition of diaryliodonium salt | Radical trapping with TEMPO confirmed a radical process. | nih.gov |

| Deuteration | Quinoxalin-2(1H)-one, Olefin, NaBD₄ | Fe(NO₃)₃·9H₂O | Proposed radical mechanism involving a deuterium (B1214612) radical (•D). | researchgate.net |

Transition metal catalysis, particularly with rhodium and palladium, provides another major avenue for the C-H functionalization of quinoxalinones. These mechanisms often involve well-defined organometallic catalytic cycles.

Theoretical and experimental studies on rhodium-catalyzed C-H functionalization have detailed several possible mechanistic steps, including concerted metalation-deprotonation (CMD), oxidative addition (OA), and reductive elimination. nih.gov For many Rh(III)-catalyzed reactions, the cycle begins with C-H activation to form a C-Rh(III) bond, which is highly polar. sioc-journal.cn This intermediate can then react with various coupling partners. Subsequent transformation of the C-Rh bond, for example, through insertion of an alkene or alkyne, builds new carbon-carbon or carbon-heteroatom bonds, followed by reductive elimination to regenerate the active catalyst. nih.gov Computational studies have been instrumental in comparing the feasibility of different pathways, such as Rh(I)/Rh(III) versus Rh(III)/Rh(V) catalytic cycles. nih.gov

Palladium-catalyzed difunctionalization reactions of alkenes often proceed through a nucleopalladation pathway. nih.gov A typical cycle might start with a Pd(II) catalyst. In the context of quinoxalinone chemistry, this could involve an initial oxidative addition of a reagent to a Pd(0) species, or the reaction of a Pd(II) salt with the substrates. nih.govyoutube.com For example, in a dialkoxylation reaction, an initial oxypalladation of an alkene can form a palladium-alkyl intermediate, which then undergoes further transformation and reductive elimination to yield the product and regenerate the palladium catalyst. nih.gov

Heterogeneous photocatalysis, often employing materials like graphitic carbon nitride (g-C3N4), offers a green and sustainable approach. mdpi.com The general mechanism under visible light irradiation involves the excitation of the photocatalyst, creating electron-hole pairs. mdpi.com These charge carriers then initiate redox processes. For example, in a g-C3N4-catalyzed sulfenylation reaction, holes generated in the valence band of the catalyst can oxidize a thiol to a thiyl radical. mdpi.com This radical then adds to the C3 position of the quinoxalinone. Control experiments showing that the reaction does not proceed in the dark or under an inert atmosphere (like N2) strongly support this light-dependent, oxygen-involved photocatalytic mechanism. mdpi.com

The table below provides an overview of proposed metal-catalyzed and photocatalytic mechanisms.

| Catalyst Type | Catalyst/Mediator | Proposed Catalytic Cycle | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| Homogeneous (Rhodium) | Rh(III) complexes | Rh(III)/Rh(V) or Rh(I)/Rh(III) | Concerted Metalation-Deprotonation (CMD), Oxidative Addition, Reductive Elimination. | nih.gov |

| Homogeneous (Palladium) | Pd(0) or Pd(II) complexes | Pd(0)/Pd(II) or Pd(II)/Pd(IV) | Oxidative Addition, Nucleopalladation, Reductive Elimination. | nih.govyoutube.com |

| Heterogeneous (Photocatalysis) | g-C₃N₄ | Visible-light-induced | Generation of electron-hole pairs, formation of radical species (e.g., thiyl, hydroxyl), radical addition to quinoxalinone. | mdpi.com |

| Homogeneous (Photocatalysis) | Ru(II) complexes | Visible-light-induced | Excitation of Ru(II) to *Ru(II), promotion of decarboxylation to generate alkyl radicals. | nih.gov |

Structure Activity Relationship Sar Investigations of 3,4 Dihydro 1h Quinoxalin 2 One Derivatives

Elucidation of Structural Determinants for Biological Efficacy

Understanding how structural modifications to the 3,4-dihydro-1H-quinoxalin-2-one core influence biological activity is fundamental to rational drug design. Key determinants include the electronic nature of substituents and the stereochemistry of chiral centers within the molecule.

The electronic properties of substituents on the quinoxalinone ring system play a critical role in modulating biological efficacy. The introduction of electron-withdrawing or electron-donating groups can significantly alter a molecule's interaction with its biological target.

Research into the synthesis of quinoxalinone derivatives has shown that the electronic nature of substituents can direct reaction pathways and selectivity. For instance, strongly deactivating groups like benzoyl or activating groups such as methoxy (B1213986) para to one of the amine groups in the o-phenylenediamine (B120857) precursor can lead to highly selective product formation. csus.edu

In the context of specific enzyme inhibition, SAR studies on quinoxalinone Schiff's bases as lactate (B86563) dehydrogenase A (LDHA) inhibitors revealed that strong electron-withdrawing groups (EWGs) are beneficial for activity. nih.gov Specifically, the presence of nitro (NO₂) or carboxylic acid (COOH) groups on the aryl ring of the Schiff base was found to improve LDHA inhibition. nih.gov Similarly, for aldose reductase inhibitors based on the quinoxalinone scaffold, all active compounds in one study featured an electron-withdrawing nitro group at the 8-position, highlighting its importance for potent activity. nih.gov The most potent compound in that series, 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one, combined the electronic effects of both chloro and nitro substituents. nih.gov

Many biologically active this compound derivatives possess one or more chiral centers, most commonly at the C3 position. The spatial arrangement of substituents at these centers can have a profound impact on pharmacological activity, as enantiomers often exhibit different potencies and selectivities.

The development of synthetic methods to produce enantiopure 3-substituted quinoxalinones has been a key focus. One successful approach involves the use of enantiopure α-amino acids as starting materials, which, through a coupling and cyclization process, yield 3,4-dihydro-1H-quinoxalin-2-ones with excellent enantiomeric excess (>98% ee), as the reactions proceed without racemization. uit.no Another innovative method demonstrated a stereoselective (4+2) cycloaddition to create complex, enantiopure spirocyclic quinoxalin-2-one systems from L-phenylalanine. uit.no

The significance of stereochemistry is evident in studies of estrogen receptor ligands. Research identified (R)-4-(2,4-dihydroxybenzoyl)-1,3-diethyl-6-fluoro-3,4-dihydroquinoxalin-2-one as a particularly potent derivative, underscoring the importance of the specific (R)-configuration at the C3 position for high efficacy. uit.no

SAR in Relation to Specific Target Enzyme Inhibition

The versatility of the this compound scaffold has led to its exploration as an inhibitor for a diverse range of enzymes implicated in various diseases.

Kinases are a major class of drug targets, and quinoxalinone derivatives have shown promise as inhibitors of several, including Fibroblast Growth Factor Receptor 1 (FGFR1) and c-Jun N-terminal kinase 3 (JNK3).

For FGFR1 inhibition , SAR studies on a series of 3-vinyl-quinoxalin-2(1H)-one derivatives revealed several key insights. The presence of a carbonyl group was found to enhance activity, likely by forming two hydrogen bonds with the kinase. nih.gov Furthermore, the size of substituents on the side chain of the 3-vinyl group was critical; smaller substituents were found to be more effective than larger ones. nih.govnih.gov

| Compound ID | Substituent (R) | FGFR1 IC₅₀ (μM) |

| A1 | -H | 1.83 |

| A2 | -CH₃ | 0.98 |

| A3 | -C₂H₅ | 1.12 |

| A4 | -CH(CH₃)₂ | 2.56 |

| A5 | -C(CH₃)₃ | 4.13 |

This table is based on data for a series of 3-vinyl-quinoxalin-2(1H)-one derivatives where R is a substituent on the vinyl side chain. The data illustrates that activity decreases as the bulk of the substituent increases beyond a methyl group. nih.gov

In the development of JNK3 inhibitors , a lead compound featuring the 3,4-dihydroquinoxalin-2(1H)-one core was rationally optimized. nih.gov The modifications focused on improving selectivity against other kinases like DDR1 and EGFR and enhancing physicochemical properties. This work led to the discovery of a highly selective JNK3 inhibitor, demonstrating that targeted modifications to the core structure can overcome off-target effects. nih.gov

Conversely, when screened for activity against Cyclin-Dependent Kinase 5 (CDK5 ), a panel of nineteen 3,4-dihydroquinoxalin-2(1H)-one derivatives showed no significant inhibition at concentrations below 10 µM. researchgate.net

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Several series of quinoxalinone derivatives have been investigated as aldose reductase inhibitors (ARIs).

A significant finding was that a non-acidic series of nitroquinoxalinone derivatives displayed potent inhibitory activity, with all active compounds possessing an 8-nitro group. nih.gov The most active compound, 7e , had an IC₅₀ value of 1.54 μM. nih.gov Other research identified that a 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid derivative (6g ) was the most active in its series, with an IC₅₀ of 0.091 µM. researchgate.net Another study successfully used a 1-hydroxypyrazole group as a bioisosteric replacement for the traditional carboxylic acid moiety found in many ARIs, leading to potent and selective inhibitors. researchgate.net

| Compound | Description | Aldose Reductase IC₅₀ (μM) |

| 7e | 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one | 1.54 nih.gov |

| 6g | 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | 0.091 researchgate.net |

| 13d | Quinoxalin-2(1H)-one derivative with 1-hydroxypyrazole head | 0.107 researchgate.net |

This table presents IC₅₀ values for lead compounds from different series of quinoxalinone-based aldose reductase inhibitors.

The this compound scaffold has also been utilized to develop inhibitors for enzymes involved in inflammation and cancer metabolism, such as Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA).

For COX-2 inhibition , a series of novel quinoxaline (B1680401) derivatives synthesized from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide were evaluated. nih.gov Two compounds, 11 and 13 , emerged as the most potent and selective COX-2 inhibitors. They exhibited significantly higher potency against COX-2 compared to COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

| Compound | COX-2 IC₅₀ (μM) | COX-1 IC₅₀ (μM) | Selectivity Index (SI) |

| 11 | 0.62 | 37.96 | 61.23 |

| 13 | 0.46 | 30.41 | 66.11 |

| 4a | 1.17 | 28.8 | 24.61 |

| 5 | 0.83 | 40.32 | 48.58 |

The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2. nih.gov

In the context of LDHA inhibition , a study of quinoxalinone Schiff's bases found that derivatives with strong electron-withdrawing groups (EWGs) on the tethered phenyl ring were the most active. nih.gov Compound 4d , which contains a nitro group, showed the highest inhibition efficiency among the quinoxalinone derivatives tested. This suggests that improving the electron-withdrawing capacity of substituents is a viable strategy for enhancing LDHA inhibition by this class of compounds. nih.gov

| Compound | Description | % LDHA Inhibition (at 200 µg/mL) |

| 4d | Quinoxalinone Schiff's base with -NO₂ group | 84.95% |

| 4c | Quinoxalinone Schiff's base with -Cl group | 64.20% |

| 1 | Quinoxalinone core | 68.20% |

This table shows the percent inhibition of LDHA by selected quinoxalinone derivatives, highlighting the superior activity of the derivative with an electron-withdrawing nitro group. nih.gov

SAR in Receptor Ligand Binding Affinity

The modification of the this compound core at various positions has led to the development of potent and selective ligands for several key receptors. The following sections detail the SAR for two such targets: the N-Methyl-D-aspartate (NMDA) receptor and the Cannabinoid Type 2 (CB2) receptor.

Derivatives of the related 1,4-dihydroquinoxaline-2,3-dione core have been extensively studied as antagonists of the glycine (B1666218) binding site on the NMDA receptor. These investigations have revealed critical structural features that govern their binding affinity.

A key area of modification is the 5-position of the quinoxaline ring. Research has shown that introducing a heterocyclylmethyl or a 1-(heterocyclyl)-1-propyl group at this position can significantly influence potency. researchgate.net A crucial finding is that the binding affinity is substantially increased when the heterocyclic group is capable of acting as a hydrogen bond acceptor. researchgate.netnih.gov For instance, substituting the 5-position with a 1,2,3-triazol-1-yl group, which is a strong hydrogen bond acceptor, results in a significant boost in binding affinity. nih.gov The potency of these antagonists is typically measured by their ability to displace a specific radioligand, such as [3H]-L-689,560 or [3H]DCKA, from the receptor. researchgate.netnih.gov

Further SAR studies on the quinoxaline ring itself have shown that substitutions at the 6- and 7-positions are also critical for activity. Halogen substitutions, such as with chlorine or bromine, are common. For example, replacing a chloro or bromo group at the 6-position with a methyl group is generally well-tolerated, maintaining high potency. nih.gov In contrast, alkoxy-substituted derivatives tend to have lower potencies than their alkyl- or halogen-substituted counterparts. nih.gov The combination of substituents is also important; for example, 7-chloro-6-methyl-5-nitro and 7-bromo-6-methyl-5-nitro derivatives have been identified as particularly potent antagonists. nih.gov

Table 1: SAR of Quinoxaline-2,3-dione Derivatives as NMDA Receptor Glycine Site Antagonists

| Compound | Modifications | Binding Affinity (IC50) | Key SAR Finding |

|---|---|---|---|

| 6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H,4H)-quinoxaline-2,3-dione | 6,7-dichloro; 5-[1-(1,2,4-triazol-4-yl)propyl] | 2.6 nM | A heterocyclic group at the 5-position capable of hydrogen bond acceptance significantly increases binding affinity. researchgate.netnih.gov |

| 7-chloro-6-methyl-5-nitro QX | 7-chloro; 6-methyl; 5-nitro | 5 nM | Methyl substitution at the 6-position is a good replacement for halogens, maintaining high potency. nih.gov |

| 7-bromo-6-methyl-5-nitro QX | 7-bromo; 6-methyl; 5-nitro | 9 nM | Demonstrates that both chloro and bromo at the 7-position with a 6-methyl group lead to potent compounds. nih.gov |

| 6,7-dichloro-5-(imidazol-1-ylmethyl)-1,4-dihydro-(1H,4H)-quinoxaline-2,3-dione | 6,7-dichloro; 5-(imidazol-1-ylmethyl) | ~5 nM (relative) | Serves as a reference for comparing the H-bond accepting power of different heterocycles. nih.gov |

| 6,7-dichloro-5-(1,2,3-triazol-1-ylmethyl)-1,4-dihydro-(1H,4H)-quinoxaline-2,3-dione | 6,7-dichloro; 5-(1,2,3-triazol-1-ylmethyl) | 1 nM | Enhancing the H-bond acceptor power of the heterocycle (1,2,3-triazole vs. imidazole) significantly increases affinity. nih.gov |

While the this compound scaffold is a subject of broad medicinal chemistry interest, detailed structure-activity relationship studies specifically identifying its derivatives as agonists for the Cannabinoid Type 2 (CB2) receptor are not extensively documented in the available scientific literature.

Research on related heterocyclic structures, such as 4-oxo-1,4-dihydroquinoline-3-carboxamides, has identified potent and selective CB2 receptor agonists. In these series, key structural features for agonistic activity include an aliphatic or aromatic carboxamide group at position 3 and an alkyl or benzyl (B1604629) group at position 1. These findings on related scaffolds suggest potential modification strategies that could be explored for the this compound core to target the CB2 receptor. However, without direct studies, the specific SAR for this particular compound class as CB2 agonists remains an area for future investigation.

Modulation of Physiochemical Parameters for Enhanced Bioactivity

A critical aspect of drug design is the optimization of physicochemical properties to ensure that a potent compound can reach its biological target in sufficient concentrations. For derivatives of this compound, a significant challenge has been their aqueous solubility.

Poor aqueous solubility has been a recurring issue in the development of quinoxalinone-based NMDA receptor antagonists, potentially hindering their bioavailability. researchgate.net Research has indicated that compounds with lower Log P values (a measure of lipophilicity) tend to exhibit better bioavailability. nih.gov

While specific, detailed strategies for the this compound core are part of ongoing research, general principles of medicinal chemistry can be applied. These strategies often involve the introduction of polar functional groups or ionizable moieties into the molecular structure to enhance interaction with water. For example, incorporating basic amine groups, carboxylic acids, or other polar fragments that can engage in hydrogen bonding with water is a common approach. The challenge lies in making these modifications without disrupting the key interactions required for high binding affinity at the target receptor. The development of potent derivatives like 6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H,4H)-quinoxaline-2,3-dione highlights the delicate balance required; the triazole group not only enhances binding through hydrogen bonding but can also influence solubility. researchgate.net Further investigation into prodrug strategies or the use of advanced formulation techniques could also serve as viable approaches to overcome the solubility limitations of this chemical series.

Biological and Pharmacological Research on 3,4 Dihydro 1h Quinoxalin 2 One Derivatives

Antimicrobial Spectrum of Activity

The antimicrobial properties of 3,4-dihydro-1H-quinoxalin-2-one derivatives have been widely investigated, revealing their efficacy against a range of bacterial and fungal pathogens. researchgate.net

Numerous studies have highlighted the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives were synthesized and screened for their antibacterial activity. Many of these compounds displayed moderate to good activity against the tested bacterial strains. researchgate.net It was noted that derivatives with fluorine substituents exhibited significant activity, with some showing equipotent activity to the standard drug ciprofloxacin. Conversely, derivatives with methyl and methoxy (B1213986) substituents showed moderate activity, while those with bromo and chloro substituents were inactive.

Another study reported that certain quinoxaline (B1680401) derivatives demonstrated notable antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Symmetrically disubstituted quinoxalines were found to have the most significant antibacterial activity. nih.gov Some derivatives have also shown promise against methicillin-resistant Staphylococcus aureus (MRSA). scispace.com

Furthermore, research has extended to the evaluation of these derivatives against Mycobacterium tuberculosis. Quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives, in particular, have been tested against a variety of single-drug-resistant M. tuberculosis strains, showing promising results and suggesting a novel mode of action. nih.gov One specific derivative, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide, was found to be active in reducing bacterial counts in infected mice and was also effective against non-replicating bacteria in low-oxygen conditions. nih.gov Other studies have also reported on the antimycobacterial activity of pyrazine (B50134) and quinoxaline derivatives against M. tuberculosis and Mycobacterium avium. scispace.comnih.gov

| Compound Type | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 3,4-Dihydroquinoxalin-2(1H)-one derivatives with fluorine substituents | Gram-positive and Gram-negative bacteria | Exhibited good to equipotent activity compared to ciprofloxacin. | |

| Symmetrically disubstituted quinoxalines | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Showed the most significant antibacterial activity. | nih.gov |

| Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide | Mycobacterium tuberculosis | Active in reducing bacterial load in vivo and effective against non-replicating bacteria. | nih.gov |

| Quinoxaline-2,3(1H,4H)-dione derivatives | Mycobacterium tuberculosis H37Rv | Some derivatives showed effective antitubercular activity. | nih.gov |

In addition to their antibacterial effects, this compound derivatives have demonstrated notable antifungal properties. researchgate.netbenthamdirect.com Several synthesized compounds have been screened for their activity against various fungal strains, including Candida albicans. nih.gov While some derivatives exhibited considerable antifungal activity, others showed moderate to weak effects. nih.gov

For instance, a study revealed that while many tested quinoxaline derivatives had some antifungal activity, compounds 6a, 6b, and a pentacyclic compound 10 showed considerable effects. nih.gov Another research effort found that certain derivatives with chloro, fluoro, and bromo substitutions displayed significant antifungal activity when compared to a standard drug. ijpda.org

Research has also focused on specific quinoxaline derivatives against Candida species. nih.govplos.org One study investigated the in vitro antifungal effects of 3-hydrazinoquinoxaline-2-thiol (B1673409) against various Candida isolates and found it to be more effective than Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov Similarly, 2-Chloro-3-hydrazinylquinoxaline has shown effectiveness against various Candida species. plos.org

| Compound Type | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline derivatives 6a, 6b, and 10 | Various fungal strains | Showed considerable antifungal activity. | nih.gov |

| Quinoxaline derivatives with chloro, fluoro, and bromo substitutions | Various fungal strains | Displayed significant antifungal activity. | ijpda.org |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans, Candida glabrata, Candida parapsilosis | More effective than Amphotericin B against most tested isolates. | nih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Candida species | Demonstrated noteworthy effectiveness. | plos.org |

Antineoplastic and Cytotoxic Potential

The quinoxaline scaffold is recognized as a promising foundation for the development of new anticancer drugs. nih.gov Derivatives of this compound have been a particular focus of this research, with studies exploring their activity against various cancer cell lines and their mechanisms of action. rsc.org

Derivatives of this compound have been evaluated for their cytotoxic activity against a range of human cancer cell lines. nih.gov For example, several novel quinoxaline derivatives have been synthesized and tested against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines. rsc.org

In one study, a series of quinoxaline derivatives were evaluated against HCT116 (colon carcinoma), HepG2, and MCF-7 cell lines. nih.gov Several compounds exhibited promising activity against these cell lines. nih.gov Another study found that certain 3,4-dihydro-2(1H)-quinoxalinone derivatives displayed good cytotoxic activity against HeLa cells. researchgate.net Specifically, a compound with a tert-butyl group showed the highest cytotoxicity against HeLa and LS174T cell lines. researchgate.net

Furthermore, quinoxaline-1,4-dioxide derivatives have been investigated for their bioactivity in malignant cell lines, including melanoma (B16-F10, MeWo) and brain tumor (GL-261) cells. nih.gov One derivative, 2-hydroxyphenazine-N,N-dioxide, demonstrated potent anti-viability actions selectively in tumor cells. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline derivatives 11g, 11e, 11c | HepG-2, MCF-7, HCT-116 | Showed potent anti-proliferative activity, with 11g being the most potent. | rsc.org |

| Quinoxaline derivatives VIId, VIIIa, VIIIc, VIIIe, XVa | HCT116, HepG2, MCF-7 | Exhibited promising activity against the tested cell lines. | nih.gov |

| 3,4-dihydro-2(1H)-quinoxalinone with a tert-butyl group | HeLa, LS174T | Demonstrated the highest cytotoxic activity among the tested compounds. | researchgate.net |

| 2-hydroxyphenazine-N,N-dioxide | B16-F10, MeWo, GL-261 | Exhibited potent and selective anti-viability actions in tumor cells. | nih.gov |

A key mechanism of the antineoplastic activity of this compound derivatives is the inhibition of tumor cell proliferation. rsc.org Research has shown that these compounds can effectively halt the growth of various cancer cells. For instance, a study on novel quinoxaline-2(1H)-ones demonstrated that the most active derivatives significantly inhibited the proliferation of HepG-2, MCF-7, and HCT-116 cancer cells, with some compounds showing greater potency than the reference drugs doxorubicin (B1662922) and sorafenib (B1663141). rsc.org

Quinoxaline-1,4-dioxide derivatives have also been found to reduce the proliferation of malignant cell lines. nih.gov This anti-proliferative action is a crucial aspect of their potential as anticancer agents. The ability of these compounds to inhibit tubulin polymerization is another mechanism contributing to their anti-proliferative effects. nih.gov

A significant area of research is the selective cytotoxicity of certain quinoxaline derivatives under hypoxic conditions, which are characteristic of the tumor microenvironment. Quinoxaline 1,4-di-N-oxide derivatives are of particular interest in this regard. These compounds can be bioreductively activated under low oxygen conditions, leading to the formation of cytotoxic species that selectively target cancer cells in the hypoxic regions of tumors. This selective action is a highly desirable attribute for an anticancer drug, as it can minimize damage to healthy, well-oxygenated tissues.

Antiviral Applications

Derivatives of this compound have emerged as a promising class of antiviral agents, particularly in the fight against the human immunodeficiency virus (HIV).

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Activity

The this compound core has been successfully utilized to develop potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org These inhibitors bind to an allosteric site on the HIV-1 reverse transcriptase, an essential enzyme for viral replication, thereby disrupting its function. This mechanism of action is distinct from that of nucleoside reverse transcriptase inhibitors (NRTIs). The structural flexibility of the this compound scaffold allows for various substitutions, enabling the optimization of binding affinity and antiviral potency.

Efficacy against HIV-1

A notable example of a this compound derivative with significant anti-HIV-1 activity is the compound GW420867X. nih.govnih.gov This compound has undergone clinical trials to assess its safety and efficacy in HIV-1-infected patients. nih.gov In these trials, GW420867X demonstrated potent antiretroviral activity, both when administered alone and in combination with other established HIV-1 drugs like lamivudine (B182088) and zidovudine. nih.gov The studies showed that GW420867X was generally well-tolerated and resulted in improvements in plasma HIV-1 RNA and CD4+ counts. nih.gov

| Compound | Trial Phase | Key Findings | Reference |

| GW420867X | Phase 1 | Favorable pharmacokinetic and safety profile in healthy male volunteers. nih.gov | nih.gov |

| GW420867X | Clinical Trial | Well-tolerated and potent antiretroviral activity alone and in combination with other HIV-1 drugs in infected patients. nih.gov | nih.gov |

Anti-inflammatory Response Modulation

The this compound scaffold is also recognized for its significant anti-inflammatory properties. uit.no Derivatives of this compound have been investigated for their ability to modulate the body's inflammatory response, a key factor in numerous chronic diseases.